6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid
Description
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid is a halogenated indole derivative characterized by:
- A bromine atom at the 6-position of the indole core.
- A trifluoroethyl (-CH₂CF₃) group at the 1-position.
- A carboxylic acid (-COOH) substituent at the 4-position.
This compound’s trifluoroethyl group introduces strong electron-withdrawing effects and hydrophilicity due to the polar C-F bonds, which may enhance solubility in polar solvents or biological matrices compared to alkyl-substituted analogs .
Properties
IUPAC Name |
6-bromo-1-(2,2,2-trifluoroethyl)indole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c12-6-3-8(10(17)18)7-1-2-16(9(7)4-6)5-11(13,14)15/h1-4H,5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDMFKJUFFINGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=CC(=CC(=C21)C(=O)O)Br)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid typically involves multiple steps. One common method starts with the bromination of an indole derivative, followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in controlling the temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical properties.
Scientific Research Applications
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are explored in drug discovery, particularly for developing treatments for diseases like cancer and neurological disorders.
Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
Substituent Variations at the 1-Position
Key analogs and their properties:
Comparison Insights:
Core Heterocycle Variations: Indole vs. Indazole
Representative analogs:
Comparison Insights:
Positional Isomerism and Halogen Effects
Examples of positional isomers and halogenated analogs:
Comparison Insights:
- The 6-bromo-4-carboxy configuration in the target compound may optimize steric and electronic interactions in molecular recognition compared to positional isomers.
- Fluorine substitution (as in indazole analogs) increases the carboxylic acid’s acidity (pKa ~2-3), enhancing ionization in physiological conditions .
Functional Group Modifications
Ester vs. Acid Derivatives:
Comparison Insights:
- The carboxylic acid group in the target compound facilitates ionic interactions in biological systems, whereas esters act as prodrugs with delayed activation.
Data Tables for Quick Reference
Table 1: Substituent Effects on Physicochemical Properties
| Substituent | Electron Effect | Hydrophilicity (LogP)* | Metabolic Stability |
|---|---|---|---|
| -CH₂CF₃ (target) | Strongly EWG | Moderate (~2.5) | High |
| -CH(CH₃)₂ | Mildly EWG | Low (~3.2) | Moderate |
| -COO(t-Bu) | Mildly EDG | High (~3.8) | Low |
*Estimated values based on analogous structures.
Table 2: Core Heterocycle Comparison
| Property | Indole | Indazole |
|---|---|---|
| Hydrogen Bond Capacity | Moderate | High |
| Thermal Stability | Moderate | High |
| LogP | ~2.5 | ~1.8 |
Biological Activity
Overview
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid is a synthetic compound belonging to the indole family. This compound is notable for its unique chemical structure, which includes a bromine atom and a trifluoroethyl group. These modifications enhance its biological activity and potential applications in medicinal chemistry and biochemistry.
- Molecular Formula : C₁₁H₇BrF₃N₁O₂
- Molecular Weight : 322.09 g/mol
- CAS Number : 2279122-30-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine and trifluoroethyl groups enhances its binding affinity, influencing several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It can modulate receptor activity, affecting signal transduction processes.
Anticancer Properties
Research has indicated that indole derivatives exhibit promising anticancer properties. A study highlighted the ability of compounds similar to this compound to induce apoptosis in cancer cells by activating caspase pathways. The unique structure of this compound may enhance its efficacy compared to other indole derivatives.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Indoles have been shown to exhibit neuroprotective effects through the modulation of neurotransmitter systems and reduction of oxidative stress. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further investigation in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 6-Bromo-1H-indole-4-carboxylic acid | Lacks trifluoroethyl group | Lower binding affinity |
| 1-(2,2,2-Trifluoroethyl)-1H-indole-4-carboxylic acid | Lacks bromine atom | Altered chemical properties |
| 6-Chloro-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid | Chlorine instead of bromine | Different reactivity |
The unique combination of bromine and trifluoroethyl groups in this compound enhances its stability and reactivity compared to similar compounds.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of various indole derivatives in vitro. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, administration of the compound demonstrated a protective effect on neuronal cells. This was attributed to its ability to scavenge free radicals and modulate inflammatory processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
